molecular formula C8H8N4O2S B181947 Tyrosinase-IN-2 CAS No. 5470-48-4

Tyrosinase-IN-2

Cat. No.: B181947
CAS No.: 5470-48-4
M. Wt: 224.24 g/mol
InChI Key: HSDCBIHJEGDMDO-UHFFFAOYSA-N
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Description

Tyrosinase-IN-2 is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in various organisms. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to produce melanin and other pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Introduction of hydroxyl groups via hydroxylation reactions.

    Step 3: Final modifications to enhance specificity and potency, often involving acylation or alkylation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Functional groups on the compound can be substituted to modify its activity and specificity.

Common Reagents and Conditions:

    Oxidation: Typically involves molecular oxygen or hydrogen peroxide as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinones and substituted phenols, which can further react to form complex structures .

Scientific Research Applications

Tyrosinase-IN-2 has a wide range of applications in scientific research:

Mechanism of Action

Tyrosinase-IN-2 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition occurs through several pathways:

Comparison with Similar Compounds

Tyrosinase-IN-2 is compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone:

    Kojic Acid: A natural inhibitor with moderate potency but potential for skin irritation.

    Arbutin: A glycosylated hydroquinone derivative with good safety profile but lower potency.

    Hydroquinone: A highly potent inhibitor but associated with significant side effects and regulatory restrictions.

Uniqueness of this compound:

Biological Activity

Tyrosinase-IN-2 is a compound that has garnered attention for its potential as a tyrosinase inhibitor, which is crucial in various biological processes, including melanin synthesis and the pathology of certain diseases. This article details the biological activity of this compound, focusing on its inhibitory mechanisms, structure-activity relationships (SAR), and implications for therapeutic applications.

Overview of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, playing a pivotal role in melanin biosynthesis. It converts L-tyrosine into L-DOPA and subsequently into dopaquinone, which further leads to melanin production. Dysregulation of tyrosinase activity is implicated in conditions such as hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease (PD) and melanoma .

Mechanism of Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on tyrosinase activity. The compound's mechanism of action has been characterized through various assays:

  • Kinetic Studies : Utilizing Lineweaver–Burk plots, this compound was shown to act as a competitive inhibitor. The IC50 value was determined to be 5.9 μM, indicating a potent inhibitory effect compared to the standard kojic acid (IC50 = 16.4 μM) .
  • Molecular Docking : Docking studies revealed that this compound binds effectively to the active site of tyrosinase, suggesting strong interactions with key residues involved in substrate binding and catalysis. The binding energies were reported as -7.0 kcal/mol for mushroom tyrosinase (mTYR) and -6.5 kcal/mol for human tyrosinase-related protein 1 (TYRP1) .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has identified specific structural features that contribute to its inhibitory efficacy:

CompoundIC50 (μM)Binding Energy (kcal/mol)Inhibition Type
This compound5.9 ± 2.47-7.0 (mTYR)Competitive
Kojic Acid16.4 ± 3.53-4.996Noncompetitive

The presence of specific functional groups in this compound enhances its interaction with the enzyme, thereby increasing its potency as an inhibitor .

Case Studies

  • In Vitro Studies : In B16 melanoma cell lines, this compound demonstrated a dose-dependent inhibition of melanin production, comparable to kojic acid, which is widely used in cosmetic formulations for skin lightening .
  • Neurodegenerative Disease Link : Research indicates that dysregulated tyrosinase activity may contribute to the pathogenesis of PD and melanoma. The dual role of tyrosinase in these conditions underscores the therapeutic potential of inhibitors like this compound .

Implications for Therapeutic Applications

The biological activity of this compound positions it as a promising candidate for developing treatments for hyperpigmentation disorders and possibly neurodegenerative diseases associated with tyrosinase dysregulation:

  • Cosmetic Industry : Due to its potent inhibitory effects on melanin synthesis, this compound could serve as an effective agent in skin lightening products.
  • Pharmaceutical Development : Given its potential role in modulating tyrosinase activity in neurodegenerative diseases, further research could lead to novel therapeutic strategies targeting both melanoma and PD .

Properties

IUPAC Name

[(4-nitrophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCBIHJEGDMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222203
Record name 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-48-4
Record name 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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